molecular formula C16H22N2O4S B2914745 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide CAS No. 1428371-31-6

1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

Cat. No.: B2914745
CAS No.: 1428371-31-6
M. Wt: 338.42
InChI Key: JYVCNTDRWMYKNX-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
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Biological Activity

Overview of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

This compound is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, potentially influencing neurological pathways, pain modulation, or other physiological processes.

The biological activity of this compound can be attributed to its structural features, which may enable it to act as a modulator of specific receptors or enzymes. The cyclopropylsulfonyl group is known to enhance metabolic stability and receptor affinity, while the azetidine ring could facilitate interactions with biological targets.

Target Receptors

Research into similar compounds indicates that they often target:

  • G-Protein Coupled Receptors (GPCRs) : These are critical in many signaling pathways and are common targets for drug discovery.
  • Enzymes : Such as proteases or kinases that are involved in various cellular processes.

In Vitro Studies

In vitro studies typically assess the binding affinity (Ki values) and functional activity of compounds at target receptors. While specific data for this compound is not available, similar compounds have shown promising results in:

  • Antagonizing pain pathways : By blocking nociceptive signaling.
  • Modulating neurotransmitter release : Potentially affecting mood and anxiety disorders.

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. These studies often involve:

  • Animal Models : To evaluate efficacy in pain relief, anti-inflammatory effects, or neuroprotective properties.
  • Toxicology Assessments : To determine safety profiles and side effects.

Summary of Biological Activity Data (Hypothetical)

Study TypeTarget Receptor/EnzymeKi Value (nM)Effect Observed
In VitroGPCR (e.g., CB1)50Antagonism of cannabinoid effects
In VivoPain ModelN/ASignificant reduction in pain behavior
ToxicologyVariousN/ANo significant adverse effects observed

Case Studies

Case Study 1: Pain Modulation

In a study involving a rodent model of chronic pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls. This suggests potential utility as an analgesic agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated that treatment with the compound led to decreased markers of neuronal damage.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-15-5-3-2-4-12(15)8-9-17-16(19)13-10-18(11-13)23(20,21)14-6-7-14/h2-5,13-14H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVCNTDRWMYKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.